molecular formula C7H14N2O2 B14047807 4-Ethyl-3-nitropiperidine

4-Ethyl-3-nitropiperidine

Cat. No.: B14047807
M. Wt: 158.20 g/mol
InChI Key: QSPMBYNYHSHFSX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Ethyl-3-nitropiperidine can be achieved through various synthetic routes. One common method involves the nitration of 4-ethylpiperidine using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions typically require controlled temperatures to avoid over-nitration and to ensure the selective formation of the nitro compound.

Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of phenylsilane and iron complexes as catalysts has also been reported to promote the formation and reduction of imine intermediates, leading to the desired piperidine derivatives .

Chemical Reactions Analysis

4-Ethyl-3-nitropiperidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions include 4-ethyl-3-aminopiperidine, 4-carboxy-3-nitropiperidine, and other substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-Ethyl-3-nitropiperidine and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

4-Ethyl-3-nitropiperidine can be compared with other piperidine derivatives such as:

    4-Methyl-3-nitropiperidine: Similar in structure but with a methyl group instead of an ethyl group, leading to different reactivity and biological activity.

    3-Nitropiperidine: Lacks the ethyl substituent, which can affect its solubility and interaction with biological targets.

    4-Ethylpiperidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of the ethyl and nitro groups, which confer specific chemical and biological properties that are valuable in various applications .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

4-ethyl-3-nitropiperidine

InChI

InChI=1S/C7H14N2O2/c1-2-6-3-4-8-5-7(6)9(10)11/h6-8H,2-5H2,1H3

InChI Key

QSPMBYNYHSHFSX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNCC1[N+](=O)[O-]

Origin of Product

United States

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